rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride, cis
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Overview
Description
rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride, cis: is a chemical compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, followed by cyclization and subsequent reduction to form the piperidine ring .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and reduction reactions .
Chemical Reactions Analysis
Types of Reactions: rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine used in various chemical syntheses.
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Matrine: A piperidine alkaloid with potential anticancer and anti-inflammatory effects
Uniqueness: rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride, cis is unique due to its specific stereochemistry and the presence of both a piperidine ring and a hydroxyl group. This combination of structural features may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
CAS No. |
2307752-19-6 |
---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
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